Chemical structure and molecular weight of Reactive Brown 2 dye
Chemical structure and molecular weight of Reactive Brown 2 dye
An authoritative guide for researchers, scientists, and drug development professionals on the chemical structure, molecular properties, and scientific considerations of the azo dye, C.I. Reactive Brown 2.
C.I. Reactive Brown 2 is a significant member of the reactive dye class, a group of colored organic compounds that form a covalent bond with the substrate they are applied to. This unique characteristic imparts excellent wash fastness, making them a cornerstone in the textile industry for dyeing cellulosic fibers like cotton. This guide provides a comprehensive technical overview of Reactive Brown 2, from its fundamental molecular structure to its synthesis, reactivity, and safety considerations.
Molecular Identity and Physicochemical Properties
Reactive Brown 2 is a double azo dye, meaning its chromophoric system is characterized by two -N=N- (azo) groups, which are primarily responsible for its color. The molecule also incorporates a reactive group, a monochlorotriazine ring, which is the key to its ability to form covalent bonds with fibers.
Chemical Structure and Molecular Formula
The chemical structure of C.I. Reactive Brown 2 is complex, incorporating multiple aromatic rings, sulfonic acid groups, and the reactive triazine moiety.
IUPAC Name: tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate
Molecular Formula: C₃₁H₂₀ClN₉Na₄O₁₂S₄[1]
Molecular Weight: 966.22 g/mol [2]
CAS Registry Number: 12236-93-0[1]
Physicochemical Data
A summary of the key physicochemical properties of C.I. Reactive Brown 2 is presented in the table below. It is important to note that while some data is directly reported for Reactive Brown 2, other values are based on data for similar reactive dyes due to the limited availability of specific experimental data for this compound.
| Property | Value | Source/Comment |
| Appearance | Red-brown powder | [3] |
| Solubility in Water | Soluble. Reactive dyes generally have solubilities in the range of 100-400 g/L.[4][5] | Specific quantitative data for Reactive Brown 2 is not readily available. The sulfonic acid groups impart good water solubility. |
| Melting Point | Not available. | Dyes often decompose at high temperatures rather than exhibiting a sharp melting point. |
| pKa | Not available. | The sulfonic acid groups are strongly acidic. The amino groups are weakly basic. |
Synthesis of C.I. Reactive Brown 2
The synthesis of C.I. Reactive Brown 2 is a multi-step process involving diazotization and coupling reactions, which are characteristic of azo dye production. The general manufacturing method is as follows:
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First Diazotization and Coupling: 5-Aminonaphthalene-1,3,6-trisulfonic acid is diazotized and then coupled with 2,5-Dimethylbenzenamine.[3]
-
Second Diazotization and Coupling: The resulting monoazo compound is then diazotized again and coupled with 5-Aminonaphthalene-2-sulfonic acid.[3]
-
Condensation with Cyanuric Chloride: The disazo intermediate is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).[3]
-
Ammoniation: The final step involves ammoniation to introduce the amino group onto the triazine ring.[3]
A competing reaction is the hydrolysis of the reactive group, where the dye reacts with hydroxide ions from the water instead of the fiber. This hydrolyzed dye can no longer react with the fiber and must be washed off. [6]The fixation efficiency of reactive dyes on cotton is typically in the range of 80-90% under optimal conditions. [7]
Spectroscopic and Analytical Characterization
While specific spectroscopic data for Reactive Brown 2 is not widely published, the following provides a general overview of the expected analytical characteristics for a dye of this class.
UV-Visible Spectroscopy
Azo dyes exhibit characteristic absorption bands in the UV-visible region of the electromagnetic spectrum. The position of the absorption maximum (λmax) is dependent on the extent of the conjugated system and the nature of the auxochromes present in the molecule. For a brown dye, one would expect broad absorption across a significant portion of the visible spectrum. The color we perceive is the complement of the color of light that is absorbed. [8][9]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the dye molecule. Key expected absorption bands for Reactive Brown 2 would include:
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N-H stretching: from the amino groups.
-
Aromatic C-H stretching: from the numerous aromatic rings.
-
N=N stretching: characteristic of the azo groups.
-
S=O stretching: from the sulfonate groups.
-
C-Cl stretching: from the monochlorotriazine reactive group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the dye molecule, allowing for the assignment of protons and carbons in the aromatic and aliphatic regions. However, the complexity of the Reactive Brown 2 molecule would result in a complex spectrum requiring advanced techniques for full interpretation.
Safety and Toxicological Profile
The safety of dyes is of paramount importance, particularly for those involved in their manufacture and application, as well as for the end-users of dyed textiles. The toxicological data for a similar reactive brown dye, "Reactive Brown GR," can be used as a reference.
-
Acute Oral Toxicity: Unlikely to be harmful if swallowed, with an LD50 of >2000 mg/kg in rats. [2]* Skin Irritation: Unlikely to be a skin irritant. [2]However, some reactive dyes can cause skin sensitization in susceptible individuals. [10]* Eye Irritation: May be irritating to the eyes. [2]* Aquatic Toxicity: As a water-soluble dye, its presence in aquatic environments is evident by its color. It is not readily biodegradable but may be removed by sewage digestion processes. The fish toxicity (Rainbow Trout) is reported as LC50 > 500 mg/L over 48 hours. [2] It is important to handle all dyes with appropriate personal protective equipment, including gloves and safety glasses, and to ensure good ventilation to avoid inhalation of dust. [2]
Applications
The primary application of C.I. Reactive Brown 2 is in the dyeing and printing of cellulosic fibers such as cotton, rayon, and silk. [3]Its high wash fastness makes it suitable for a wide range of textile products that require durability to repeated laundering.
Conclusion
C.I. Reactive Brown 2 is a chemically complex and industrially significant reactive dye. Its molecular structure, with a double azo chromophore and a monochlorotriazine reactive group, dictates its color, solubility, and high fastness properties on cellulosic fibers. A thorough understanding of its synthesis, reactivity, and safety profile is essential for its effective and safe use in research and industrial applications. Further research to obtain more specific quantitative physicochemical and toxicological data for this particular dye would be beneficial for a more complete risk assessment and optimization of its application.
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